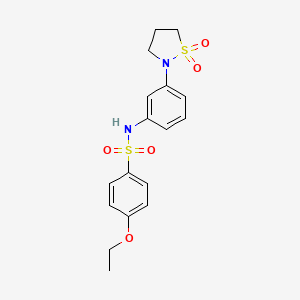

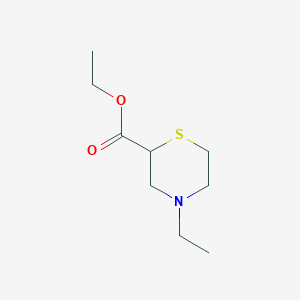

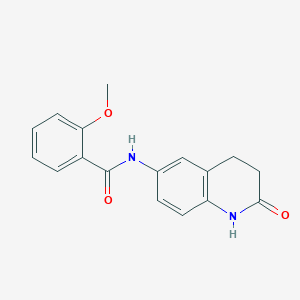

![molecular formula C19H16N4O3S B2517656 N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1185035-83-9](/img/structure/B2517656.png)

N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the specific compound is not directly described in the provided papers, similar compounds with thieno[3,2-d]pyrimidin cores have been synthesized and evaluated for their biological activities, such as antiproliferative effects against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of an intermediate, such as methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and further condensation reactions . The synthesis route is likely to be similar for N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, with modifications to incorporate the specific substituents like the 4-ethoxyphenyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, revealing details such as bond lengths and angles. Density functional theory (DFT) calculations are used to optimize the geometric parameters and compare them with experimental data. These methods would be applicable to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on their interactions with biological targets. For instance, molecular docking studies can reveal how these molecules might interact with enzymes or receptors, providing insights into their potential mechanisms of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including solubility, stability, and melting point, are crucial for their potential as drug candidates. Theoretical calculations, such as those determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can provide information on the electronic properties, which are important for understanding the reactivity and interactions of the compound .

Case Studies and Biological Activity

Although the specific compound has not been described in the provided papers, related compounds have shown marked inhibition against various cancer cell lines, indicating promising anticancer activity. The IC50 values, which represent the concentration required to inhibit 50% of the biological activity, are used to quantify this effect. Molecular docking studies have also been conducted to understand the interaction of these compounds with biological targets, such as proteins associated with cancer .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been explored for its antimicrobial properties. A study on novel thienopyrimidine linked rhodanine derivatives, which are structurally related, demonstrated antibacterial potency against various bacteria like E. coli and B. subtilis, with notable minimum inhibitory concentrations (MICs). These compounds showed better antifungal potency against pathogens such as A. flavus and C. albicans compared to standard treatments like Fluconazole (Kerru et al., 2019).

Antitumor Agents

The compound and its derivatives have been studied for their potential as antitumor agents. Research on classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines showed they could act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, both important in cancer therapy. These compounds exhibited nanomolar growth inhibition values against tumor cells in culture, indicating their potential as antitumor agents (Gangjee et al., 2009).

Anticonvulsant Agents

The derivatives of N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide have been synthesized and evaluated as potential anticonvulsants. In one study, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were found to show moderate anticonvulsant activity in vivo, indicating the potential of these compounds in epilepsy treatment (Severina et al., 2020).

Anti-inflammatory and Analgesic Agents

Several studies have been conducted on the compound's derivatives for their anti-inflammatory and analgesic properties. A study involving the synthesis of certain pyrimidine derivatives showed notable anti-inflammatory and analgesic activity in vivo, suggesting their potential in pain and inflammation management (Sondhi et al., 2009).

Blood Platelet Aggregation Inhibition

Imidazo[1,2-a]thienopyrimidin-2-one derivatives, structurally related to the compound , have shown significant activity in inhibiting blood platelet aggregation. This suggests potential applications in preventing thrombotic disorders (Ishikawa et al., 1981).

Wirkmechanismus

Thienopyrimidine derivatives, including “N-(4-ethoxyphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide”, have been studied for their anticancer effects. They work by inhibiting various enzymes and pathways, including protein kinases (PKs) . PKs are one of the pathways that can be inhibited in cancer treatment to solve a variety of cellular communication problems .

Zukünftige Richtungen

Thienopyrimidine derivatives continue to attract great interest due to the wide variety of interesting biological activities . Developing kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Therefore, “N-(4-ethoxyphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide”, as a thienopyrimidine derivative, may also be a subject of future research in this direction.

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-2-26-13-7-5-12(6-8-13)22-15(24)10-23-11-21-16-14-4-3-9-20-18(14)27-17(16)19(23)25/h3-9,11H,2,10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCOCFIVGJDJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

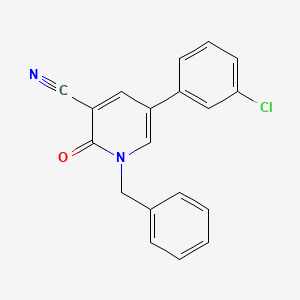

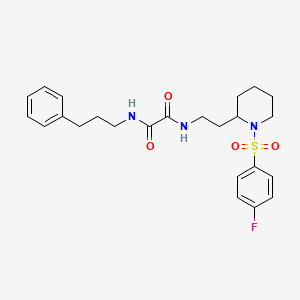

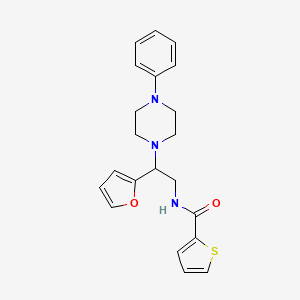

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2517584.png)

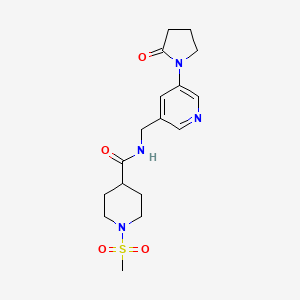

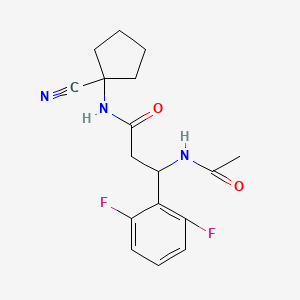

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)

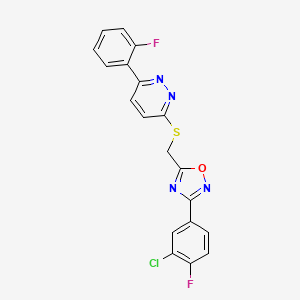

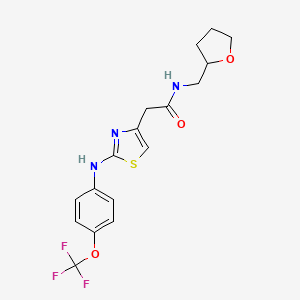

![2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2517590.png)

![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)